molecular formula C12H17NO3S B8443768 8-(5-Methyl-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-Methyl-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8443768
M. Wt: 255.34 g/mol
InChI Key: NDHLJQPNGDTNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Methyl-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

8-(5-methyl-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C12H17NO3S/c1-9-8-13-10(17-9)11(14)2-4-12(5-3-11)15-6-7-16-12/h8,14H,2-7H2,1H3

InChI Key

NDHLJQPNGDTNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2(CCC3(CC2)OCCO3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1.6 M solution of n-butyllithium in hexanes (5.70 mL, 9.12 mmol) was added to 8-(1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (1.00 g, 4.14 mmol) in THF (10 mL) at −78° C. with stirring under N2. After being stirred at −78° C. for 1 h, methyl iodide (0.71 mL, 9.12 mmol) was added to the solution via syringe at −78° C. The reaction mixture was allowed to warm to room temperature slowly and stirred overnight. Water and EtOAc were added. The aqueous layer was extracted with EtOAc three times. The combined organic layers were washed with saturated NaCl, dried (MgSO4), concentrated and flash chromatographed using 20% EtOAc/hexanes to give 0.77 g (71%) of the title compound. MS (M+H)+=256.1.
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (5.70 mL of 1.6 M solution in hexane, 9.12 mmol) was added to 8-(1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (1.00 g, 4.14 mmol) in THF (10 mL) at −78° C. with stirring under N2. After being stirred at −78° C. for 1 h, methyl iodide (0.71 mL, 9.12 mmol) was added to the lithiated compound solution via syringe at −78° C. The reaction mixture was allowed to warm to room temperature slowly and stirred overnight. Water and EtOAc were added. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with saturated NaCl, dried (MgSO4), concentrated and flash chromatographed using 20% EtOAc/hexane to give 0.77 g of the title compound in 71% yield. MS (EI) (M+H)+=256.1.
Quantity
5.7 mL
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reactant
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1 g
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reactant
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Yield
71%

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